[3-(Methylaminomethyl)oxetan-3-yl]methanol
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Overview
Description
[3-(Methylaminomethyl)oxetan-3-yl]methanol is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a methylaminomethyl group attached to the oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methylaminomethyl)oxetan-3-yl]methanol typically involves the reaction of oxetane derivatives with methylamine. One common method is the nucleophilic substitution reaction where an oxetane derivative reacts with methylamine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the continuous mixing of reactants and the use of catalysts to enhance the reaction rate. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
[3-(Methylaminomethyl)oxetan-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.
Substitution: The methylaminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with aldehyde or carboxylic acid groups, while reduction may produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, [3-(Methylaminomethyl)oxetan-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in the design of enzyme inhibitors and other bioactive molecules .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical compounds with antimicrobial, antiviral, or anticancer properties .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer industries .
Mechanism of Action
The mechanism of action of [3-(Methylaminomethyl)oxetan-3-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [3-(Aminomethyl)oxetan-3-yl]methanol
- [3-(Hydroxymethyl)oxetan-3-yl]methanol
- [3-(Chloromethyl)oxetan-3-yl]methanol
Uniqueness
Compared to similar compounds, [3-(Methylaminomethyl)oxetan-3-yl]methanol is unique due to the presence of the methylaminomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Biological Activity
[3-(Methylaminomethyl)oxetan-3-yl]methanol is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an oxetane ring and a methylaminomethyl substituent, may exhibit various pharmacological properties, particularly in the context of cancer research and enzyme inhibition.
- Molecular Formula : C5H11NO2
- Molecular Weight : 115.15 g/mol
- CAS Number : 152401-63-3
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially altering metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds within the oxetane class, including this compound, show promise in various biological applications:
- Anticancer Activity : Preliminary studies suggest that oxetane derivatives can inhibit tumor growth in different cancer models. For instance, compounds similar to this compound have demonstrated antiproliferative effects against gastric cancer and glioblastoma cell lines .
- RNA Demethylation : The compound has been investigated for its role in modulating N6-methyladenosine (m6A) RNA modifications, which are implicated in cancer progression. Specific derivatives have been shown to affect the activity of m6A demethylases like FTO, leading to altered gene expression profiles in cancer cells .
Case Studies
Several studies have explored the biological effects of oxetane derivatives:
Study 1: Antiproliferative Effects
A study evaluated the effects of various oxetane compounds on gastric cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through caspase activation pathways . Notably, the oxetanyl class exhibited potency comparable to established chemotherapeutics.
Study 2: Enzyme Interaction
In another study focusing on enzyme-substrate interactions, this compound was tested as a potential inhibitor of m6A demethylases. The results showed that this compound could effectively increase m6A levels in treated cells, suggesting its utility as a biochemical probe in RNA modification studies .
Data Tables
Property | Value |
---|---|
Molecular Formula | C5H11NO2 |
Molecular Weight | 115.15 g/mol |
CAS Number | 152401-63-3 |
Potential Applications | Anticancer agent |
Mechanism of Action | Enzyme inhibition |
Study | Findings |
---|---|
Antiproliferative Effects | Significant reduction in cell viability |
Enzyme Interaction | Increased m6A levels in cancer cells |
Properties
IUPAC Name |
[3-(methylaminomethyl)oxetan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-6(3-8)4-9-5-6/h7-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNYKOBXERQLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(COC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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